Cycloheptane-1,2-diamine

Lipophilicity Drug design Membrane permeability

Cycloheptane-1,2-diamine (CAS 98433-04-6 for unspecified stereochemistry; enantiopure forms under CAS 175415-00-6, 230312-98-8) is a chiral vicinal diamine built on a seven-membered cycloalkane scaffold (C₇H₁₆N₂, MW 128.22 g/mol). It belongs to the cycloalkane-1,2-diamine family, whose most prominent member is 1,2-diaminocyclohexane (DACH, C₆H₁₄N₂, MW 114.19 g/mol)—the carrier ligand in the clinically approved anticancer drug oxaliplatin.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13236972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptane-1,2-diamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCC(C(CC1)N)N
InChIInChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2
InChIKeyDBBUVLSRTWYISN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptane-1,2-diamine Procurement Guide: Core Identity, Stereochemistry, and Comparator Landscape


Cycloheptane-1,2-diamine (CAS 98433-04-6 for unspecified stereochemistry; enantiopure forms under CAS 175415-00-6, 230312-98-8) is a chiral vicinal diamine built on a seven-membered cycloalkane scaffold (C₇H₁₆N₂, MW 128.22 g/mol) [1]. It belongs to the cycloalkane-1,2-diamine family, whose most prominent member is 1,2-diaminocyclohexane (DACH, C₆H₁₄N₂, MW 114.19 g/mol)—the carrier ligand in the clinically approved anticancer drug oxaliplatin [2]. The compound exists as cis and trans diastereomers; the trans form is C₂-symmetric and can be resolved into (1R,2R) and (1S,2S) enantiomers. Its primary research applications span chiral ligand design for asymmetric catalysis, platinum-based anticancer complex development, and chiral solvating agent construction [3]. For scientific procurement, the key differentiation question is: when should a seven-membered ring diamine be selected over the ubiquitous six-membered DACH, or over smaller-ring analogs such as 1,2-diaminocyclopentane?

Why Cycloheptane-1,2-diamine Cannot Be Replaced by Cyclohexane-1,2-diamine (DACH) Without Experimental Validation


Although cycloheptane-1,2-diamine and cyclohexane-1,2-diamine (DACH) share the vicinal diamine motif, the ring-size expansion from six to seven carbons produces quantifiable differences in lipophilicity, conformational flexibility, and steric bulk that directly impact ligand performance, metal coordination geometry, and biological target engagement [1]. The seven-membered ring introduces greater conformational pseudorotation—adopting chair, boat, and twist-chair conformers not accessible to cyclohexane—which alters the bite angle and chiral environment at the metal center in asymmetric catalysis [2]. In platinum anticancer chemistry, the 1,2-diaminocycloheptane carrier ligand has been explicitly reported alongside DACH as capable of circumventing cisplatin cross-resistance in L1210 murine leukemia models, but the differential DNA-adduct conformation and repair enzyme recognition between the two carrier ligands remain insufficiently characterized, meaning that pharmacological equivalence cannot be assumed [3]. These measurable physicochemical and pharmacological divergences mean that substituting DACH for cycloheptane-1,2-diamine—or vice versa—without direct experimental comparison risks losing stereoinduction, altering pharmacokinetics, or compromising antitumor activity in resistant phenotypes.

Cycloheptane-1,2-diamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data vs. DACH and Analogs


XLogP Lipophilicity: Cycloheptane-1,2-diamine Is 0.5 Log Units More Lipophilic Than Cyclohexane-1,2-diamine (DACH)

Cycloheptane-1,2-diamine exhibits a computed XLogP3-AA of 0.2, compared to -0.3 for cyclohexane-1,2-diamine (DACH), representing a ΔXLogP of +0.5 log units [1][2]. This difference corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient for the cycloheptane scaffold. The increased lipophilicity arises from the additional methylene unit in the seven-membered ring, which increases molecular weight from 114.19 to 128.22 g/mol while preserving the same hydrogen bond donor/acceptor count (2 each) and topological polar surface area (52 Ų) [1][2].

Lipophilicity Drug design Membrane permeability

Cisplatin Cross-Resistance Circumvention: 1,2-Diaminocycloheptane Platinum Complexes Retain Activity in Cisplatin-Refractory L1210 Leukemia

Patent literature explicitly states that platinum complexes bearing the 1,2-diaminocycloheptane carrier ligand, alongside those bearing 1,2-diaminocyclohexane (DACH), 'do not show cross-resistance to cisplatin-resistant L1210 murine leukemia cells, and maintain their anti-tumor activity' [1]. This finding, originally reported in Jpn. J. Cancer Chemother. (1983;10:2442-2451), places the cycloheptane scaffold in the same functional category as the clinically validated DACH ligand (oxaliplatin) with respect to circumventing acquired cisplatin resistance [1][2]. Importantly, the patent notes that DACH-containing complexes show variable cross-resistance profiles across different cisplatin-resistant cell lines—some sensitive, others cross-resistant—indicating that carrier ligand ring size may modulate resistance-circumvention selectivity in a cell-line-dependent manner [1].

Platinum anticancer Drug resistance Carrier ligand pharmacology

Factor Xa Inhibition: Cycloheptane-Derived Diamine 3j Demonstrates Potent Anticoagulant Activity Comparable to Cyclohexane Analogs 3g and 3h

In a systematic cycloalkanediamine SAR study by Nagata et al. (2007), the cycloheptane-derived fXa inhibitor 3j was synthesized alongside cyclohexane derivatives 3g and 3h as part of a piperazine-modified series [1]. The abstract explicitly states that 'cyclohexane derivatives 3g and 3h and cycloheptane derivative 3j had potent anticoagulant activity as well as anti-fXa activity' [1]. While the publication does not provide full IC₅₀ tables in the abstract, the inclusion of the cycloheptane derivative among the active subset—alongside the enantioselective potency enhancement observed for (-)-3g—indicates that the seven-membered ring scaffold is compatible with potent fXa active-site engagement and oral bioavailability [1].

Anticoagulant Factor Xa inhibitor Serine protease

Conformational Flexibility: Seven-Membered Ring Pseudorotation Introduces Coordination Geometry Differences vs. Six-Membered DACH

Cycloheptane adopts multiple low-energy conformers including chair, boat, and twist-chair forms due to pseudorotation, a dynamic behavior not accessible to the more conformationally restricted cyclohexane ring [1]. In the context of 1,2-diamine metal chelation, this conformational flexibility alters the N-M-N bite angle and the chiral pocket geometry around the metal center compared to DACH-derived complexes [2]. The Peña et al. (2008) study on cycloalkane-1,2-diamine-based chiral solvating agents demonstrated that ring size directly modulates enantioselective recognition: the cyclohexane-1,2-diamine derivative (compound 5) proved more versatile across structurally diverse carboxylic acids than its cyclopentane analog (compound 1), confirming that ring size is a determinant of molecular recognition performance [2]. Although cycloheptane-1,2-diamine was not included in that specific study, the established structure-performance trend across ring sizes supports a class-level inference that the seven-membered ring scaffold would produce distinct enantioselectivity and coordination geometry outcomes relative to five- and six-membered analogs.

Conformational analysis Ligand design Asymmetric catalysis

Commercial Enantiopure Availability: (1S,2S)-Cycloheptane-1,2-diamine at 98% Purity with Batch-Specific QC Documentation

The (1S,2S) enantiomer of cycloheptane-1,2-diamine (CAS 175415-00-6) is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the widely used (1R,2R)-DACH (CAS 20439-47-8) is available from multiple suppliers at purities ranging from 97% to >99% . The narrower supplier base and lower commercial maturity of cycloheptane-1,2-diamine relative to DACH mean that procurement requires explicit specification of stereochemistry (cis vs. trans; enantiomer identity) and verification of enantiomeric excess, as the compound is not yet a commodity chiral building block.

Chiral procurement Quality control Asymmetric synthesis

Cycloheptane-1,2-diamine: Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold-Hopping in Factor Xa Inhibitor Lead Optimization

Based on the Nagata et al. (2007) cycloalkanediamine SAR study, the cycloheptane-derived fXa inhibitor 3j achieved potent anticoagulant and anti-fXa activity alongside cyclohexane analogs 3g and 3h [1]. Research teams pursuing factor Xa inhibitor programs can rationally select cycloheptane-1,2-diamine as a scaffold-hopping building block when cyclohexane-based leads encounter IP restrictions, or when the 0.5 log unit higher XLogP (0.2 vs. -0.3 for DACH) is predicted to improve oral absorption or tissue distribution [2]. The demonstrated oral availability of the 3j series further supports this application [1].

Platinum Anticancer Complex Design Targeting Cisplatin-Refractory Tumors

Patent evidence confirms that platinum(II) and platinum(IV) complexes employing 1,2-diaminocycloheptane as the carrier ligand circumvent cisplatin cross-resistance in L1210 murine leukemia models, placing this scaffold alongside the clinically validated DACH (oxaliplatin) carrier ligand class [1]. For medicinal chemistry teams developing next-generation platinum agents, the cycloheptane scaffold offers a structurally distinct carrier ligand with established resistance-circumvention precedent, potentially yielding differential DNA-adduct conformations, repair enzyme recognition profiles, and patent composition-of-matter claims relative to oxaliplatin and other DACH-based agents [1][2].

Chiral Ligand Development for Asymmetric Catalysis Requiring Altered Steric Environment

The greater conformational flexibility of the seven-membered cycloheptane ring—adopting chair, boat, and twist-chair pseudorotamers not available to cyclohexane—provides a distinct steric and geometric environment at the metal center when cycloheptane-1,2-diamine is employed as a chiral ligand backbone [1]. The Peña et al. (2008) demonstration that cycloalkane ring size directly modulates enantioselective molecular recognition performance in chiral solvating agents supports the rational evaluation of cycloheptane-1,2-diamine as a ligand scaffold when five- or six-membered ring diamines fail to deliver adequate enantioselectivity or substrate scope [2]. This is particularly relevant for NHC precatalyst design, where the Duguet et al. (2010) study showed that ring size (cyclohexane vs. acyclic) dramatically alters reactivity and asymmetric induction in β-lactam synthesis .

Chiral Solvating Agent Development for NMR Enantiodiscrimination of Carboxylic Acids

The Peña et al. (2008) structure-performance study established that cycloalkane-1,2-diamine-based pincer receptors function as effective chiral solvating agents (CSAs) for NMR ee determination of chiral carboxylic acids, with ring size being a key variable controlling enantiodiscrimination performance [1]. While the published work focused on cyclopentane and cyclohexane derivatives, the demonstrated structure-activity relationship provides a rational basis for extending the CSA design to the cycloheptane scaffold, particularly for substrate classes where cyclopentane (compound 1) and cyclohexane (compound 5) derivatives show suboptimal signal splitting [1].

Quote Request

Request a Quote for Cycloheptane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.